

Assessing the Specificity of MAZ51: A Kinase Selectivity Profile Comparison

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Compound of Interest		
Compound Name:	MAZ51	
Cat. No.:	B7880876	Get Quote

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of MAZ51, a known VEGFR-3 inhibitor, against other multi-kinase inhibitors. While comprehensive kinase panel screening data for MAZ51 is not publicly available, this guide summarizes the existing selectivity information and contrasts it with broader profiles of alternative compounds. Experimental protocols for key kinase inhibition assays are also detailed to support your research.

Kinase Selectivity Profile Comparison

The following table summarizes the known kinase inhibition profiles of **MAZ51** and selected alternative multi-kinase inhibitors. It is important to note that the data for **MAZ51** is limited compared to other compounds that have been subjected to extensive kinase screening.



Kinase Target	MAZ51	Sunitinib	Sorafenib	Axitinib
VEGFR-1 (Flt-1)	No significant inhibition at low concentrations	IC50: 13 nM	-	IC50: 0.1 nM[1]
VEGFR-2 (KDR/Flk-1)	Partially inhibited at ~50 μM[2][3]	IC50: 4.2 nM	IC50: 90 nM	IC50: 0.2 nM[1]
VEGFR-3 (Flt-4)	IC ₅₀ : ~5 μM (for phosphorylation inhibition)[2][3]	IC50: 46 nM	IC50: 20 nM	IC50: 0.1-0.3 nM[1]
PDGFRβ	No effect on ligand-induced autophosphorylat ion[4]	IC50: 22 nM	IC₅o: 57 nM	IC50: 1.6 nM[1]
c-Kit	-	IC50: 7 nM	IC50: 68 nM	IC50: 1.7 nM[1]
Raf-1	-	IC50: 1.5 nM	IC50: 6 nM	-
B-Raf	-	IC50: 2.5 nM	IC50: 22 nM	-
RET	-	IC50: 7 nM	-	-
FLT3	-	-	IC50: 59 nM	-
EGFR	No effect on ligand-induced autophosphorylat ion[4]	-	-	-
IGF-1R	No effect on ligand-induced autophosphorylat ion[4]	-	-	-

Data for Sunitinib,

Sorafenib, and

Axitinib are from

various sources



and may have been determined using different assay conditions.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are protocols for common kinase selectivity profiling assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

- Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein), and the test inhibitor (e.g., MAZ51) in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
- Initiation: Start the reaction by adding [y-32P]ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
- Washing: Wash the filter membranes extensively to remove unincorporated [γ-32P]ATP.
- Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., KINOMEscan™)



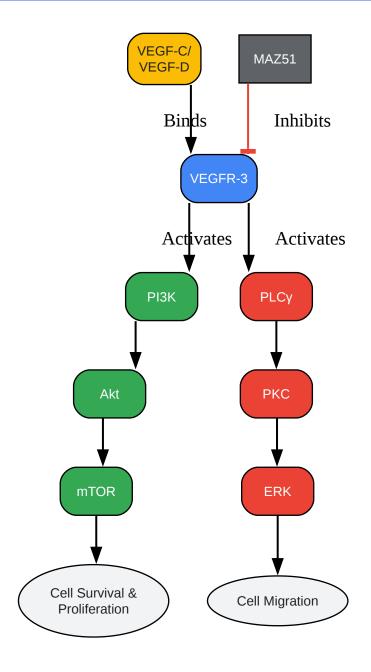
This high-throughput assay measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

- Assay Components: The assay typically involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's ATP-binding site, and the test compound.
- Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are often expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase.
 Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

Signaling Pathways and Experimental Workflow VEGFR-3 Signaling Pathway

MAZ51 is primarily known as an inhibitor of VEGFR-3. This receptor plays a crucial role in lymphangiogenesis.





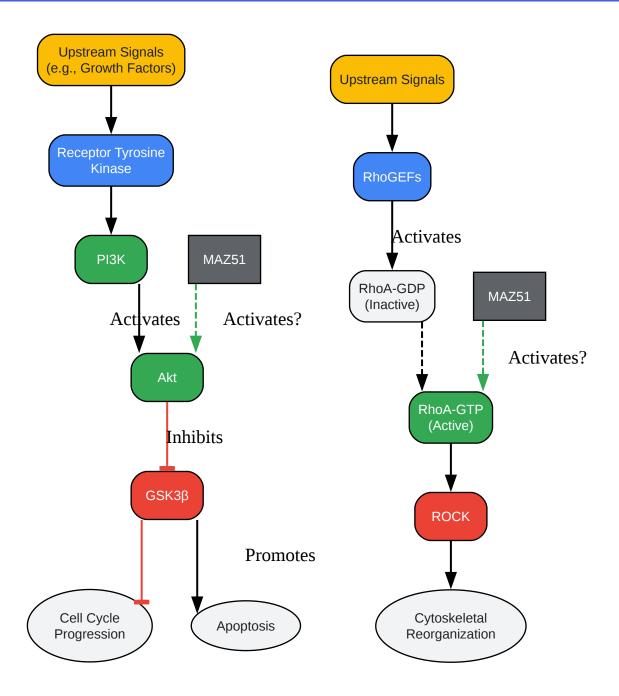
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Caption: Simplified VEGFR-3 signaling pathway.

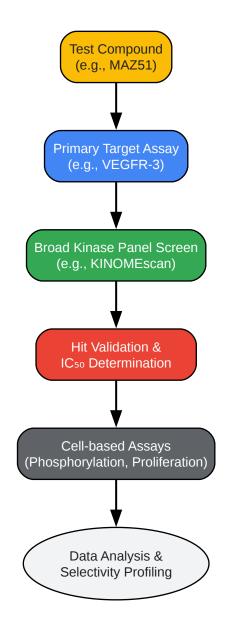
Akt/GSK3β Signaling Pathway

Some studies suggest that **MAZ51**'s effects may be mediated through the Akt/GSK3β pathway, independent of VEGFR-3 inhibition.[5]









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